molecular formula C18H23N5O5S B2708356 4-(2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide CAS No. 921820-44-2

4-(2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide

Número de catálogo: B2708356
Número CAS: 921820-44-2
Peso molecular: 421.47
Clave InChI: XKNPAILZSBNMLR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide is a useful research compound. Its molecular formula is C18H23N5O5S and its molecular weight is 421.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Chemical Structure

The molecular structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Imidazole Ring : Known for its role in many biological processes, including enzyme catalysis and as a building block for amino acids.
  • Thioether Linkage : Often involved in redox reactions and can affect the compound's interaction with biological targets.
  • Amide Group : Commonly found in pharmaceuticals, enhancing solubility and bioavailability.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-(2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide exhibit significant anticancer activity. For instance, a study on imidazole derivatives demonstrated their ability to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .

StudyCell LineIC50 (µM)Mechanism of Action
AHeLa12.5Apoptosis induction
BMCF-715.0Cell cycle arrest
CA54910.0Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests showed that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes.

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary research suggests that it may inhibit specific kinases involved in cancer progression, although further studies are required to elucidate the exact mechanisms.

Case Study 1: Anticancer Efficacy in Animal Models

In a recent animal model study, administration of the compound at varying doses resulted in significant tumor reduction compared to control groups. The study highlighted the importance of dosage and timing in maximizing therapeutic effects.

Case Study 2: Synergistic Effects with Other Agents

Another investigation examined the synergistic effects of combining this compound with established chemotherapeutics. Results indicated enhanced efficacy when used alongside doxorubicin, suggesting potential for combination therapies.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies have shown:

  • Absorption : Rapid absorption with peak plasma concentration achieved within 1 hour post-administration.
  • Metabolism : Primarily metabolized by liver enzymes, with major metabolites identified.
  • Excretion : Excreted via urine, indicating renal clearance mechanisms.

Toxicity Studies

Toxicity assessments have indicated a favorable safety profile at therapeutic doses; however, higher doses resulted in hepatotoxicity and nephrotoxicity in animal models. Continuous monitoring and dose optimization are recommended for clinical applications.

Propiedades

IUPAC Name

4-[[2-[5-(hydroxymethyl)-1-[2-(2-methoxyethylamino)-2-oxoethyl]imidazol-2-yl]sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O5S/c1-28-7-6-20-15(25)9-23-14(10-24)8-21-18(23)29-11-16(26)22-13-4-2-12(3-5-13)17(19)27/h2-5,8,24H,6-7,9-11H2,1H3,(H2,19,27)(H,20,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNPAILZSBNMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.